2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide
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Overview
Description
2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, an acetamide group, and a methoxyethyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride and a suitable base.
Formation of the Acetamide Group: The acetamide group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-ethylacetamide
- 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-methylacetamide
- 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-butylacetamide
Uniqueness
What sets 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-8-18-16(20)12-23-15-6-4-5-14-13(15)7-9-19(17(14)21)10-11-22-2/h4-7,9H,3,8,10-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREGLCZFKWFRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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